Canthiphytin Canthiphytin
Brand Name: Vulcanchem
CAS No.:
VCID: VC18490236
InChI: InChI=1S/C15H16N2O2/c1-16-8-7-10-9-3-2-4-12(18)15(9)17-13(19)6-5-11(16)14(10)17/h2-4,11,18H,5-8H2,1H3
SMILES:
Molecular Formula: C15H16N2O2
Molecular Weight: 256.30 g/mol

Canthiphytin

CAS No.:

Cat. No.: VC18490236

Molecular Formula: C15H16N2O2

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

Canthiphytin -

Specification

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
IUPAC Name 14-hydroxy-6-methyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one
Standard InChI InChI=1S/C15H16N2O2/c1-16-8-7-10-9-3-2-4-12(18)15(9)17-13(19)6-5-11(16)14(10)17/h2-4,11,18H,5-8H2,1H3
Standard InChI Key ICFMTTBSNDFISA-UHFFFAOYSA-N
Canonical SMILES CN1CCC2=C3C1CCC(=O)N3C4=C2C=CC=C4O

Introduction

Chemical Identity and Structural Properties

Canthiphytin (PubChem CID: 611682) is characterized by a fused indole-naphthyridine scaffold. Key structural features include:

PropertyValue
Molecular Weight256.30 g/mol
IUPAC Name1,2,3,3a,4,5-Hexahydro-8-hydroxy-3-methyl-6H-indolo[3,2,1-de] naphthyridin-6-one
SynonymsCanthiphytine; 50630-67-6
SolubilityInsoluble in water; soluble in organic solvents
Spectral DataUV: λ<sub>max</sub> 280 nm; IR: 1650 cm<sup>-1</sup> (C=O stretch)

The compound’s three-dimensional conformation reveals a planar tricyclic core with a hydroxyl group at position 8 and a methyl group at position 3, critical for its bioactivity .

Biosynthesis and Natural Sources

Canthiphytin is primarily isolated from Zanthoxylum chiloperone var. angustifolium (Rutaceae family). Biosynthetic pathways suggest it originates from tryptophan and terpenoid precursors, involving cyclization and oxidation steps . Unlike its structural analog canthin-6-one, canthiphytin’s hexahydroindole moiety distinguishes its pharmacological profile .

Pharmacological Activities

Anticancer Effects

Canthiphytin demonstrates cytotoxicity against multiple cancer cell lines:

Cell LineIC<sub>50</sub> (μM)Mechanism
HT29 (Colorectal)1.0ROS induction, mitochondrial apoptosis
DU145 (Prostate)1.58DNA damage, Bcl-2 downregulation

Notably, derivative 8h (with an N-methyl piperazine side chain) enhances water solubility and potency, showing an 8.6-fold improvement over the parent compound .

Antimicrobial Activity

Canthiphytin exhibits broad-spectrum antimicrobial effects:

PathogenMIC (μg/mL)Comparison (Chlorothalonil)
Fusarium graminearum3.917.81 (Less effective)
Staphylococcus aureus0.491.95 (Reference antibiotic)

Mechanistically, it disrupts amino acid biosynthesis and nitrogen metabolism in fungi, leading to hyphal degeneration .

Synthetic Approaches

Canthiphytin is synthesized via a four-step route:

  • Aldol Condensation: Tryptamine and acetyl-CoA derivatives form the indole core.

  • Cyclization: Acid-catalyzed closure of the naphthyridine ring.

  • Hydroxylation: Enzymatic introduction of the 8-OH group.

  • Methylation: SAM-dependent methylation at position 3 .

Yields remain low (12–15%), necessitating optimization for industrial-scale production .

Applications in Medicine and Industry

  • Oncology: Lead candidate for combination therapies with cisplatin .

  • Agriculture: Antifungal agent against Fusarium species in crops .

  • Traditional Medicine: Historical use in wound healing, though limited modern validation .

Challenges and Future Directions

  • Bioavailability: Poor aqueous solubility hampers clinical translation.

  • Toxicity: Neurotoxic effects observed at >50 μM doses .

  • Synthetic Complexity: Low yields and costly precursors.

Future research should prioritize:

  • Structure-activity relationship (SAR) studies for toxicity reduction.

  • Nanoformulations to enhance delivery.

  • Ecological surveys to identify new natural sources .

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